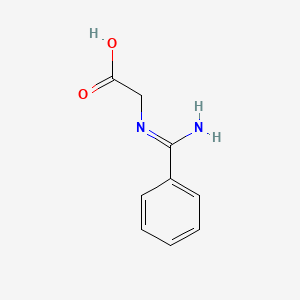

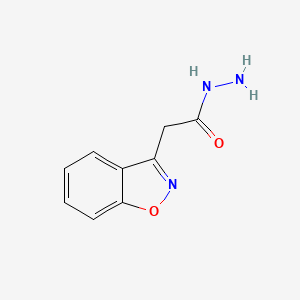

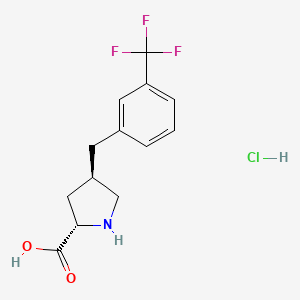

![molecular formula C11H9N3O2S B1303087 2-[(3-硝基-2-吡啶基)硫代]苯胺 CAS No. 92316-06-8](/img/structure/B1303087.png)

2-[(3-硝基-2-吡啶基)硫代]苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline is a chemical species that can be synthesized through reactions involving aniline derivatives. Aniline serves as a versatile starting material for various chemical transformations due to its reactivity and ability to be substituted with different functional groups.

Synthesis Analysis

The synthesis of related sulfanyl aniline derivatives can be achieved through methods such as the insertion of sulfur dioxide into anilines to produce sulfonated compounds . Another approach involves the use of elemental sulfur in the synthesis of heterocyclic compounds from nitroaryl precursors . These methods demonstrate the potential pathways for synthesizing compounds similar to 2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline, although the exact synthesis of this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-(3-nitrophenylsulfonyl)aniline, has been characterized using techniques like IR, NMR, and X-ray single crystal diffraction . Quantum chemical calculations, such as DFT and HF methods, are used to optimize geometries and predict vibrational frequencies, which are crucial for understanding the electronic properties and reactivity of these molecules .

Chemical Reactions Analysis

Aniline derivatives can undergo various chemical reactions, including coupling with other aromatic compounds in the presence of elemental sulfur and reactions with halopyridines to form sulfanylthienopyridines . These reactions are indicative of the types of chemical transformations that 2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline might undergo, such as nucleophilic substitutions and coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfanyl aniline derivatives can be inferred from studies on similar compounds. For instance, the reactivity of aniline derivatives with nitroaryl compounds in the presence of a base has been studied, providing insights into the kinetics and equilibrium of these reactions . The presence of nitro and sulfanyl groups in the molecule would influence its electron density, acidity, and overall stability, which are important factors in its reactivity and potential applications.

科学研究应用

发光功能材料

2-[(3-硝基-2-吡啶基)硫代]苯胺的衍生物,特别是 (E)-4-(2-硝基乙烯基)-N,N-双(4-(吡啶-4-基)-苯基)苯胺,已被合成并用作亚硫酸根离子的荧光探针。该化学计量器能够在水相和固态条件下发出远红外到近红外光,使其成为发光功能材料中应用的有希望的候选者,特别是在食品工业中检测过量添加的亚硫酸盐 (Wu 等人,2017 年)。

杂环化学

由 1-(苯基硫代)丙酮和肉桂腈衍生物反应合成的吡啶-2(1H)-硫酮衍生物已被用于制备 2-S-烷基吡啶衍生物。这些衍生物可以环化成噻吩并[2,3-b]吡啶衍生物,展示了该化合物在合成和表征新的杂环分子中的作用,这些分子在药物化学和材料科学中可能具有各种应用 (Elneairy 等人,2010 年)。

生物活性分子的合成

一项研究证明了由苄基 3-硝基-2-吡啶基硫化物制备的 3-硝基-2-吡啶基硫代氯化物在合成半胱氨酸和 D-青霉胺的 N(α)-叔丁氧羰基-S-3-硝基-2-吡啶基硫代衍生物中的应用。这说明该化合物在合成生物活性分子中的用途,可能在制药和生物化学中很有用 (Ueki 等人,1994 年)。

催化和有机合成

2-(吡啶-2-基)苯胺已被确定为由乙酸铜介导的 C-H 胺化的有效导向基团。这一作用在有机合成领域至关重要,特别是在苯甲酰胺衍生物的胺化中,这是合成许多复杂有机分子的关键步骤 (Zhao 等人,2017 年)。

抗疟疾研究

一系列 2,4-二氨基-6-[(芳基)硫代、亚磺酰基和磺酰基]吡啶并[3,2-d]嘧啶,通过一系列涉及硝化、缩合和氧化的反应合成,表现出抗疟疾活性。这项研究强调了该化合物在开发新的抗疟疾药物中的相关性,为全球抗击疟疾的努力做出了贡献 (Colbry 等人,1984 年)。

安全和危害

属性

IUPAC Name |

2-(3-nitropyridin-2-yl)sulfanylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2S/c12-8-4-1-2-6-10(8)17-11-9(14(15)16)5-3-7-13-11/h1-7H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHAFGBGJHCFIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SC2=C(C=CC=N2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376983 |

Source

|

| Record name | 2-[(3-Nitropyridin-2-yl)sulfanyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline | |

CAS RN |

92316-06-8 |

Source

|

| Record name | 2-[(3-Nitropyridin-2-yl)sulfanyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

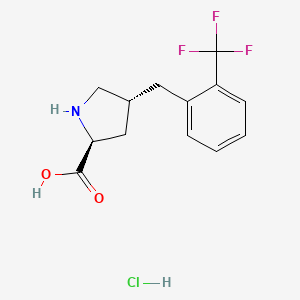

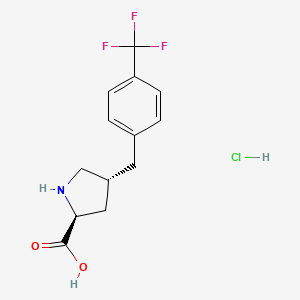

![(2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B1303028.png)

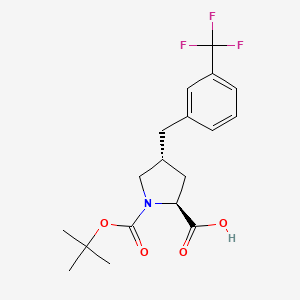

![(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B1303029.png)